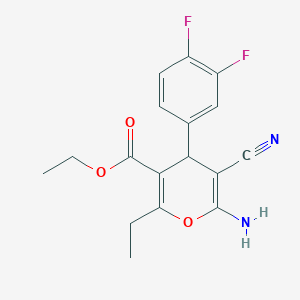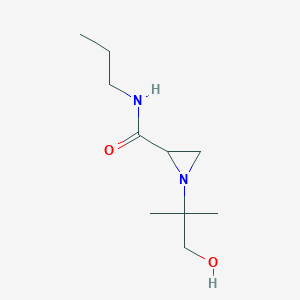
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole, commonly known as BDP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a white crystalline powder that is insoluble in water but soluble in organic solvents like chloroform and toluene.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. BDP has a high electron affinity, which allows it to act as an electron acceptor in these complexes. The formation of these complexes leads to improved charge transport properties, which is beneficial in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BDP. However, studies have shown that BDP has low toxicity and is not mutagenic or carcinogenic. BDP has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
The main advantage of using BDP in lab experiments is its potential for improved device performance in various applications. However, BDP is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the limited research on the biochemical and physiological effects of BDP makes it difficult to fully understand its potential risks and limitations.
将来の方向性
There are several future directions for research on BDP. One potential direction is the development of new synthetic methods for BDP that are more efficient and cost-effective. Another direction is the investigation of the biochemical and physiological effects of BDP to better understand its potential risks and limitations. Additionally, further research is needed to explore the potential applications of BDP in other fields, such as biomedicine and environmental science.
Conclusion:
In conclusion, 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. BDP can be synthesized through various methods, and its mechanism of action involves the formation of charge transfer complexes with other molecules. Although there is limited research on the biochemical and physiological effects of BDP, it has been shown to have low toxicity and antimicrobial properties. The main advantage of using BDP in lab experiments is its potential for improved device performance, but its relatively high cost and limited research on its potential risks and limitations are significant limitations. Future research directions for BDP include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential applications in other fields.
合成法
The synthesis of BDP can be achieved through various methods, including the reaction of diphenylmethanol with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of diphenylmethanol with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. The yield of BDP from these methods ranges from 60% to 80%.
科学的研究の応用
BDP has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, BDP has been used as a hole-transport material in organic light-emitting diodes (OLEDs), leading to improved device performance. In optoelectronics, BDP has been used as a fluorescent material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, BDP has been used as a sensitizer in dye-sensitized solar cells (DSSCs), leading to improved device efficiency.
特性
IUPAC Name |
2,5-dibenzhydryl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-30-28(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUISFCEJYSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)
![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5176487.png)
![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![1-(3,4-dimethylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176497.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)